molecular formula C26H38O6Si2 B1601829 Silane, 9,10-anthracenediylbis[triethoxy- CAS No. 132877-71-5

Silane, 9,10-anthracenediylbis[triethoxy-

Cat. No.: B1601829
CAS No.: 132877-71-5
M. Wt: 502.7 g/mol
InChI Key: UKHSZDXIPCKSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, 9,10-anthracenediylbis[triethoxy- is a specialized organosilicon compound characterized by its unique structure, which includes an anthracene moiety linked to triethoxysilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 9,10-anthracenediylbis[triethoxy- typically involves the reaction of anthracene derivatives with triethoxysilane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between anthracene and triethoxysilane, resulting in the formation of the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Silane, 9,10-anthracenediylbis[triethoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Silane, 9,10-anthracenediylbis[triethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-based silanols, while substitution reactions can produce a range of functionalized silanes .

Scientific Research Applications

Silane, 9,10-anthracenediylbis[triethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Silane, 9,10-anthracenediylbis[triethoxy- exerts its effects involves its interaction with various molecular targets. The triethoxysilane groups can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion and functionalization. The anthracene moiety can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, 9,10-anthracenediylbis[triethoxy- stands out due to its anthracene core, which imparts unique optical and electronic properties. This makes it particularly valuable in applications requiring specific interactions and functionalities that are not achievable with other silane compounds .

Properties

IUPAC Name

triethoxy-(10-triethoxysilylanthracen-9-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6Si2/c1-7-27-33(28-8-2,29-9-3)25-21-17-13-15-19-23(21)26(24-20-16-14-18-22(24)25)34(30-10-4,31-11-5)32-12-6/h13-20H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHSZDXIPCKSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=C2C=CC=CC2=C(C3=CC=CC=C31)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565964
Record name (Anthracene-9,10-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132877-71-5
Record name (Anthracene-9,10-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, 9,10-anthracenediylbis[triethoxy-
Reactant of Route 2
Reactant of Route 2
Silane, 9,10-anthracenediylbis[triethoxy-
Reactant of Route 3
Silane, 9,10-anthracenediylbis[triethoxy-
Reactant of Route 4
Silane, 9,10-anthracenediylbis[triethoxy-
Reactant of Route 5
Silane, 9,10-anthracenediylbis[triethoxy-
Reactant of Route 6
Silane, 9,10-anthracenediylbis[triethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.